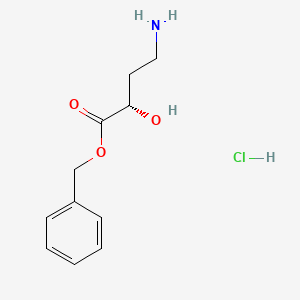
benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride is a chemical compound with a complex structure that includes a benzyl group, an amino group, and a hydroxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride typically involves the reaction of benzyl alcohol with (2S)-4-amino-2-hydroxybutanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process. The hydrochloride salt is then formed by treating the resulting ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with a benzyl group and a hydroxyl group.
(2S)-4-amino-2-hydroxybutanoic acid: The amino acid precursor used in the synthesis of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride.
Benzyl esters: A class of compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
1. Synthesis of Benzyl(2S)-4-amino-2-hydroxybutanoate Hydrochloride
The synthesis of benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride typically involves the coupling of specific amino acid derivatives with benzyl groups. The process often employs reagents like ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction, yielding high purity and yield of the target compound .
2.1 Antimicrobial Activity
Research has shown that benzyl derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that compounds similar to benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, the minimum inhibitory concentrations (MICs) for related compounds were reported as low as 12.5 µg/mL against Bacillus subtilis, indicating strong antibacterial potential .
2.2 Histone Deacetylase (HDAC) Inhibition
Recent studies have highlighted the ability of benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in various cancers. The growth inhibitory potency of this compound was evaluated in vitro, showing promising results in HDAC activity modulation .
3. Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride:
4. Conclusion
Benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride is a compound with promising biological activities, particularly in antimicrobial and anticancer applications through HDAC inhibition. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic uses.
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
benzyl (2S)-4-amino-2-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-;/m0./s1 |
InChI Key |
QLLABJSNYWVIIB-PPHPATTJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCN)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















